2,7-Diiodo-9,10-dihydrophenanthrene
Overview
Description
2,7-Diiodo-9,10-dihydrophenanthrene is an organic compound with the molecular formula C14H10I2. It is a derivative of 9,10-dihydrophenanthrene, characterized by the presence of two iodine atoms at the 2 and 7 positions of the phenanthrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diiodo-9,10-dihydrophenanthrene typically involves the iodination of 9,10-dihydrophenanthrene. One common method includes the use of iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI), in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diiodo-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives of phenanthrene.
Hydrocracking: This involves breaking down the compound into smaller molecules using hydrogen and a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Various substituted phenanthrene derivatives.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Reduced forms of phenanthrene, such as 9,10-dihydroxyphenanthrene.
Scientific Research Applications
2,7-Diiodo-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Potential use in developing pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,7-diiodo-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt the enzyme’s function, leading to the inhibition of viral replication in the case of SARS-CoV-2 . The compound’s iodine atoms play a crucial role in its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
9,10-Dihydrophenanthrene: The parent compound without iodine substitution.
2,7-Dibromo-9,10-dihydrophenanthrene: Similar structure with bromine atoms instead of iodine.
Phenanthrene Derivatives: Various substituted phenanthrenes with different functional groups.
Uniqueness: 2,7-Diiodo-9,10-dihydrophenanthrene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms enhance the compound’s ability to participate in halogen bonding, increasing its potential as a bioactive molecule .
Properties
IUPAC Name |
2,7-diiodo-9,10-dihydrophenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRNNEQIISAZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461479 | |
Record name | Phenanthrene, 9,10-dihydro-2,7-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92060-26-9 | |
Record name | Phenanthrene, 9,10-dihydro-2,7-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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